molecular formula C15H14N2O3 B229659 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

Cat. No. B229659
M. Wt: 270.28 g/mol
InChI Key: XDMKXHROBOEWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide, also known as MOCHB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. MOCHB is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is believed to exert its biological activities through various mechanisms, including inhibition of enzyme activity, induction of apoptosis, and disruption of cell membrane integrity. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and urease. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has several advantages for lab experiments, including its easy synthesis and purification, its stability under various conditions, and its potential for various applications. However, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide also has some limitations, including its potential toxicity and limited solubility in water, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide research, including its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease, its potential as a plant growth regulator for agriculture, and its potential as a corrosion inhibitor for materials science. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been synthesized using various methods, including the condensation reaction between 4-methoxybenzohydrazide and cyclohexane-1,3-dione. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the resulting product is purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential as a plant growth regulator. In materials science, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been investigated for its potential as a corrosion inhibitor.

properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-methoxy-N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

InChI

InChI=1S/C15H14N2O3/c1-20-14-8-4-12(5-9-14)15(19)17-16-10-11-2-6-13(18)7-3-11/h2-10,16H,1H3,(H,17,19)

InChI Key

XDMKXHROBOEWJG-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2

SMILES

COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2

Origin of Product

United States

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